
4-(1-Formamidoethoxy)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Formamidoethoxy)-4-oxobutanoate is an organic compound with the molecular formula C7H11NO5 It is a derivative of butanoic acid and contains both formamido and ethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Formamidoethoxy)-4-oxobutanoate typically involves the reaction of butanoic acid derivatives with formamide and ethoxy compounds. One common method is the esterification of butanoic acid with ethanol to form ethyl butanoate, followed by the introduction of the formamido group through a formylation reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(1-Formamidoethoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or formamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(1-Formamidoethoxy)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Formamidoethoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the ethoxy group can modulate the compound’s solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
- 4-(1-Formamidoethoxy)-4-oxobutanoic acid
- Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate
Uniqueness
4-(1-Formamidoethoxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
840488-62-2 |
|---|---|
分子式 |
C7H10NO5- |
分子量 |
188.16 g/mol |
IUPAC名 |
4-(1-formamidoethoxy)-4-oxobutanoate |
InChI |
InChI=1S/C7H11NO5/c1-5(8-4-9)13-7(12)3-2-6(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/p-1 |
InChIキー |
GQWTXEQVENNTKV-UHFFFAOYSA-M |
正規SMILES |
CC(NC=O)OC(=O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


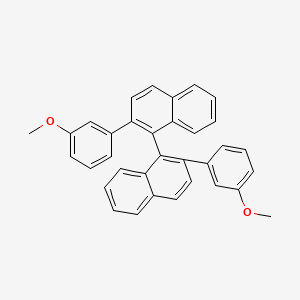

![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
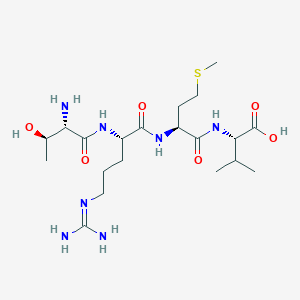
![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)
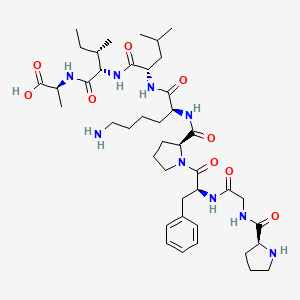
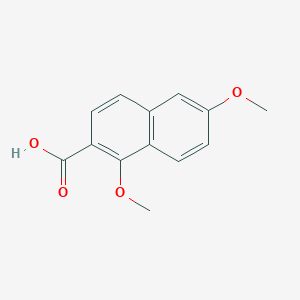
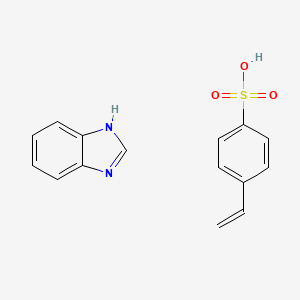
![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)


![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)
